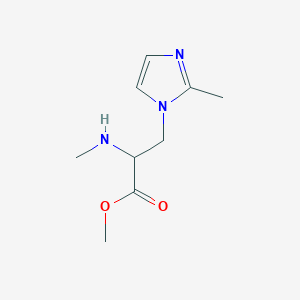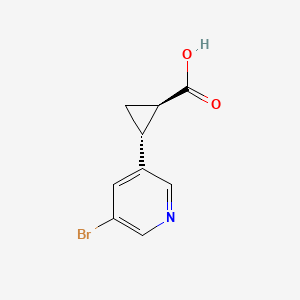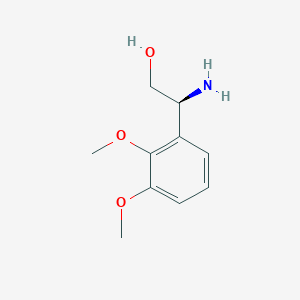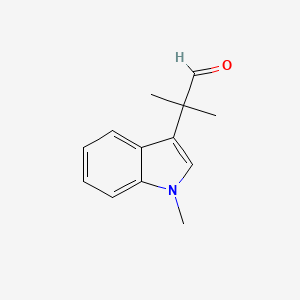
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1-methyl-1H-indol-3-yl)propanal typically involves the reaction of indole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of methylation reactions where indole derivatives are treated with methyl iodide (MeI) in the presence of a base like sodium acetate (NaOAc) in tetrahydrofuran (THF) solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and yield. The reaction conditions are optimized to achieve high purity and yield, often involving continuous monitoring and adjustment of reaction parameters.
化学反応の分析
Types of Reactions
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated indole derivatives, sulfonated products.
科学的研究の応用
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-methyl-2-(1-methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The indole moiety plays a crucial role in its biological activity, allowing it to interact with enzymes and proteins involved in these pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-(1H-indol-3-yl)acetate
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylated indole ring enhances its reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
2-methyl-2-(1-methylindol-3-yl)propanal |
InChI |
InChI=1S/C13H15NO/c1-13(2,9-15)11-8-14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChIキー |
VJSYSBXCRCFKON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=O)C1=CN(C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


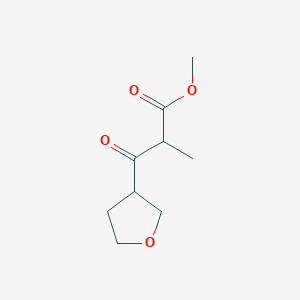
![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)

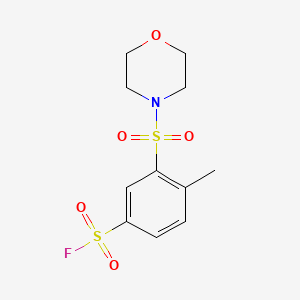
![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)
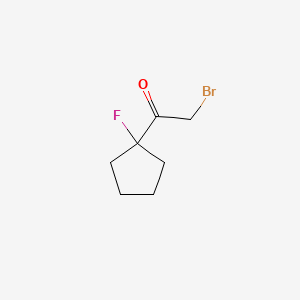
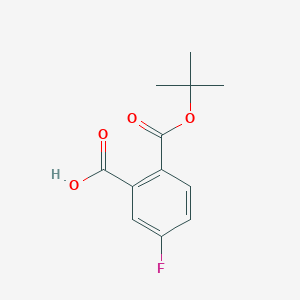
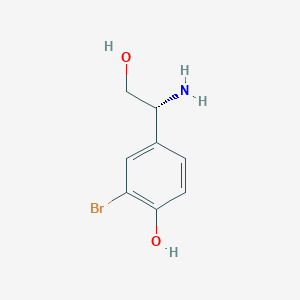
![N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]glycine](/img/structure/B13547686.png)
